JD-02

Antiviral Hsp90 Cytotoxicity

Researchers face limited access to Hsp90 inhibitors with validated polypharmacology spanning oncology and antiviral resistance. JD-02 (C₂₃H₃₂N₆O₂, MW 424.54) is a novel benzamide-based Hsp90 inhibitor optimized for dual-domain studies. · Dual-domain tool: Validated in HCT116 colorectal xenografts (5-20 mg/kg i.p.) and acyclovir-resistant HSV-1 models via Raf/MEK/ERK blockade. · Distinct polypharmacology: Concurrently elevates ROS, induces cytoprotective autophagy, and suppresses SRC, enabling chemoresistance pathway dissection. · Reliable supply: Research-grade benzamide scaffold compound with batch-specific QC documentation available.

Molecular Formula C23H32N6O2
Molecular Weight 424.5 g/mol
Cat. No. B12385727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJD-02
Molecular FormulaC23H32N6O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=NN)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O
InChIInChI=1S/C23H32N6O2/c1-13-21-19(27-25)11-23(2,3)12-20(21)29(28-13)15-6-9-17(22(24)31)18(10-15)26-14-4-7-16(30)8-5-14/h6,9-10,14,16,26,30H,4-5,7-8,11-12,25H2,1-3H3,(H2,24,31)/b27-19+
InChIKeyUNZAEUJLPGGBEN-ZXVVBBHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JD-02 Hsp90 Inhibitor Overview


JD‑02 (C₂₃H₃₂N₆O₂, MW 424.54) is a novel benzamide‑based heat shock protein 90 (Hsp90) inhibitor with demonstrated activity across both oncology and antiviral research domains [1]. Unlike many earlier‑generation Hsp90 inhibitors, JD‑02 was identified through a focused benzamide scaffold optimization program and exhibits a distinct polypharmacology signature characterized by concurrent induction of cytoprotective autophagy, ROS elevation, and SRC axis modulation [2]. Preclinical studies have validated JD‑02 in colorectal cancer models and herpes simplex virus type 1 (HSV‑1) infection models, establishing its utility as a tool compound for dissecting Hsp90‑dependent protein homeostasis and viral replication pathways .

Pathway Hsp90 polypharmacology studies across oncology and antiviral models Reported ROS/SRC axis and client protein modulation
Model Colorectal cancer cell models and HSV-1 infection research Tool compound for Hsp90-dependent homeostasis and replication pathways
Mechanism Autophagy-apoptosis crosstalk dissection via cytoprotective autophagy induction Dual modulation not uniformly observed across Hsp90 inhibitors

Why JD-02 Differs from Other Hsp90 Inhibitors


Hsp90 inhibitors are not a monolithic class; structural divergence within the benzamide subclass dictates profound differences in client protein degradation selectivity, cytotoxicity profiles, and off‑target effects. JD‑02 distinguishes itself from both prototypical ansamycin‑based inhibitors (e.g., 17‑AAG) and other benzamide derivatives (e.g., AT533, BJ‑B11) through its unique combination of ROS/SRC axis modulation and lower cytotoxicity in normal cells [1]. Crucially, JD‑02 demonstrates activity against acyclovir‑resistant HSV‑1 strains—a phenotype not uniformly shared by other Hsp90 inhibitors—making it a strategic choice for antiviral resistance studies where generic substitution would confound experimental outcomes [2]. The compound's in vivo efficacy at moderate doses (5–20 mg/kg i.p.) in xenograft models further underscores that potency and tolerability are scaffold‑dependent and cannot be assumed across analogs .

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Benzamide scaffold divergence may shift client protein selectivity and cytotoxicity profiles vs. ansamycin or other benzamide Hsp90 inhibitors.
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Activity against acyclovir-resistant HSV-1 strains is not shared by all Hsp90 inhibitors; antiviral resistance bypass may not transfer to alternative compounds.
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In vivo response context is scaffold-dependent; potency and tolerability profiles observed with JD-02 may require validation for structural analogs.

Key Comparative Evidence for JD-02


Lower Cytotoxicity vs. AT533 in Host Cells

In a direct head‑to‑head comparison, JD‑02 demonstrated significantly lower cytotoxicity than the conventional benzamide Hsp90 inhibitor AT533 in both Vero (African green monkey kidney) and HaCaT (human keratinocyte) cell lines, establishing a superior safety margin for antiviral applications [1].

Cytotoxicity margin
Direct comparison
Lower cytotoxicity vs. AT533 in Vero and HaCaT cells; exact fold-difference not specified in abstract
Supports broader assay windows and reduced off-target effects in antiviral mechanism studies.
Qualitative head-to-head; quantitative CC₅₀ values require full-text review.
Antiviral Hsp90 Cytotoxicity

Activity Against Acyclovir-Resistant HSV-1 Strains

JD‑02 effectively inhibits infection by both standard HSV‑1 (strain F) and acyclovir‑resistant strains (HSV‑1/Blue and HSV‑1/153) in vitro, a capability not shared by the frontline antiviral acyclovir [1]. This demonstrates a host‑targeted mechanism that bypasses viral polymerase mutations.

Resistance bypass
Direct comparison
Active against acyclovir-resistant HSV-1 strains (HSV-1/Blue, HSV-1/153); acyclovir inactive
Host-directed antiviral pathway context; bypasses viral polymerase mutations.
Exact EC₅₀ values not provided in public abstract; conditions: Vero cell infection assay.
HSV-1 Antiviral Resistance Hsp90

Growth Inhibition in Colorectal Cancer Cells

In colorectal cancer cell lines HCT116 and SW620, JD‑02 exhibited concentration‑dependent growth inhibition across 0–2 µM over 24–72 hours [1]. Additionally, JD‑02 at 1 µM induced G₀/G₁ phase cell cycle arrest and promoted apoptosis .

Cell growth arrest
Class-level
0–2 µM JD-02 inhibits HCT116/SW620 growth; 1 µM induces G₀/G₁ arrest and apoptosis
Tractable concentration range for dose-response oncology studies.
Vehicle control comparison; time course 24–72 h.
Colorectal Cancer Hsp90 Cell Viability

Tumor Growth Inhibition in HCT116 Xenograft Model

In vivo administration of JD‑02 via intraperitoneal injection at doses of 5, 10, and 20 mg/kg daily for 21 days significantly decreased tumor development in an HCT116 cell xenograft mouse model, confirming target engagement and anti‑tumor efficacy in a whole‑animal system .

Xenograft response
Data to verify
5–20 mg/kg i.p. daily for 21 days reduced HCT116 xenograft tumor volume
Reported in vivo model-response context; supports tumor growth inhibition endpoint review.
Exact %TGI not specified in vendor summary; source data unavailable in public snippet.
Xenograft In Vivo Tumor Growth

ROS-Mediated Autophagy and Apoptosis Modulation

Proteomic and biochemical analyses reveal that JD‑02 elevates intracellular reactive oxygen species (ROS) levels and inhibits SRC protein levels, leading to enhanced cytoprotective autophagy and concomitant suppression of apoptosis in colorectal cancer cells [1]. This dual modulation of cell death pathways is not universally observed among Hsp90 inhibitors.

Pathway modulation
Class-level
Elevates ROS, reduces SRC protein; enhances cytoprotective autophagy, suppresses apoptosis
Enables dissection of autophagy-apoptosis crosstalk distinct from apoptosis-centric inhibitors.
Proteomics and western blot data in full paper; HCT116/SW620 models.
Autophagy ROS SRC

JD-02 Research Applications


Autophagy-Apoptosis Crosstalk Studies in Oncology

JD‑02's ability to simultaneously induce ROS‑mediated cytoprotective autophagy while suppressing apoptosis makes it an ideal tool for dissecting the molecular switch between survival and death pathways in cancer cells. Researchers investigating how Hsp90 inhibition tilts the balance toward autophagy‑mediated chemoresistance will find JD‑02 uniquely suited for this line of inquiry [1].

Host-Directed Antiviral Research for HSV-1

Given JD‑02's proven efficacy against acyclovir‑resistant HSV‑1 strains and its favorable cytotoxicity profile compared to AT533, this compound is optimally positioned for studies exploring host‑targeted antiviral strategies. Its inhibition of the Raf/MEK/ERK pathway offers a complementary mechanism to direct‑acting antivirals [2].

In Vivo Colorectal Cancer Xenograft Models

The demonstrated in vivo efficacy of JD‑02 in HCT116 xenografts at clinically relevant doses (5–20 mg/kg i.p.) provides a robust platform for preclinical efficacy studies. JD‑02 can serve as a benchmark compound for evaluating novel Hsp90 inhibitors or combination therapies in colorectal cancer models .

Application
Selection Property
Validation Focus
Autophagy-apoptosis crosstalk studies
ROS/SRC axis modulation profile
Autophagy and apoptosis endpoint context
Host-directed antiviral research against HSV-1
Activity against acyclovir-resistant strains
Raf/MEK/ERK pathway inhibition endpoints
Colorectal cancer xenograft model studies
Reported dose-dependent tumor volume reduction
Tumor growth inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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